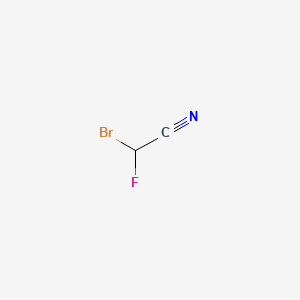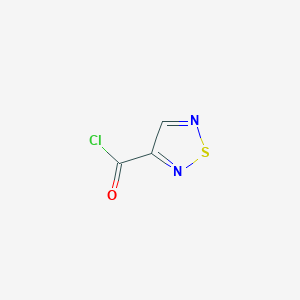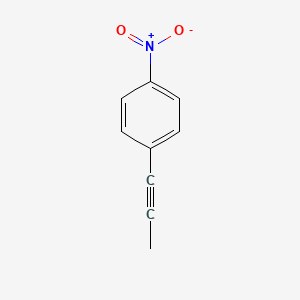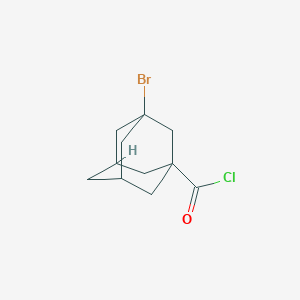
Bromofluoroacetonitrile
Descripción general
Descripción
Bromofluoroacetonitrile is a compound with the molecular formula C2HBrFN. It has a molecular weight of 137.94 g/mol . The compound is also known by other names such as 2-bromo-2-fluoroacetonitrile and Bromo (fluoro)acetonitrile .
Molecular Structure Analysis
Bromofluoroacetonitrile contains a total of 5 bonds; 4 non-H bonds, 1 multiple bond, 1 triple bond, and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
Bromofluoroacetonitrile has a molecular weight of 137.94 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0 .Aplicaciones Científicas De Investigación
1. Chirped-Pulse Fourier Transform Microwave Spectroscopy
- Summary of Application : Bromofluoroacetonitrile is used in the field of chirped-pulse Fourier transform microwave spectroscopy. This technique is used to record transitions for the 79-Br species and 239 transitions for the 81-Br species of the molecule .
- Methods of Application : The method involves the use of pulsed jet chirped-pulse Fourier transform microwave spectroscopy. Measurements have been made in the 8–14 GHz regions .
- Results or Outcomes : The study has relevance to the investigations of parity violations and the resulting energetic differences between enantiomers .
2. Organic Synthesis
- Summary of Application : Acetonitrile, a compound similar to Bromofluoroacetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- Methods of Application : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis. Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- Results or Outcomes : The widespread use of acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds .
3. Electrochemical Reactions
- Summary of Application : Acetonitrile, a compound similar to Bromofluoroacetonitrile, is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties .
- Methods of Application : The method involves the use of acetonitrile in electrochemical conversions. Due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- Results or Outcomes : More applications that utilize acetonitrile in electrochemistry are worth developing .
4. Fabrication of Functionalized Silica Nanoparticles
- Summary of Application : Silica nanoparticles, which can be functionalized with various compounds including Bromofluoroacetonitrile, have been used in a variety of applications .
- Methods of Application : The method involves the fabrication of functionalized silica nanoparticles and their application in various fields .
- Results or Outcomes : The surface modification step in the various properties of the silica surface has been demonstrated .
5. Advanced Catalysis
- Summary of Application : Acetonitrile, a compound similar to Bromofluoroacetonitrile, is used in advanced catalysis .
- Methods of Application : The method involves the use of acetonitrile in various catalytic reactions .
- Results or Outcomes : The use of acetonitrile in advanced catalysis has led to the development of new methods for the synthesis of a variety of important compounds .
6. Fluorescence Microscopy
- Summary of Application : Although not directly mentioned, Bromofluoroacetonitrile could potentially be used in fluorescence microscopy, a technique used extensively in diverse areas of both scientific research and industrial applications .
- Methods of Application : The method involves the use of fluorescent compounds in microscopy to visualize structures and processes in biological samples .
- Results or Outcomes : Fluorescence microscopy has been one of the most sought-after imaging techniques in the biological research field .
Propiedades
IUPAC Name |
2-bromo-2-fluoroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrFN/c3-2(4)1-5/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLWEPPFMSACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543214 | |
| Record name | Bromo(fluoro)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-fluoroacetonitrile | |
CAS RN |
96449-14-8 | |
| Record name | Bromo(fluoro)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-fluoroacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Naphtho[2,3-b]furan-3(2H)-one](/img/structure/B1626344.png)




